molecular formula C4H4N2OS B570329 Oxazole-4-carbothioamide CAS No. 118802-31-6

Oxazole-4-carbothioamide

Cat. No. B570329
CAS RN: 118802-31-6
M. Wt: 128.149
InChI Key: FLQJZCFWXSBVDA-UHFFFAOYSA-N
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Description

Oxazole-4-carbothioamide is a heterocyclic organic compound . It has a molecular weight of 128.15 and is a solid at room temperature .


Synthesis Analysis

Oxazoles, including Oxazole-4-carbothioamide, can be synthesized through various methods. One of the most common strategies is the van Leusen oxazole synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been used to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular formula of Oxazole-4-carbothioamide is C4H4N2OS . The structure of this compound includes a five-membered ring with one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

The chemistry of oxazoles is complex and intriguing . Oxazoles can undergo a variety of reactions, and the substitution pattern in oxazole derivatives plays a pivotal role in these reactions .


Physical And Chemical Properties Analysis

Oxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 128.15 .

Scientific Research Applications

Future Directions

Oxazole derivatives, including Oxazole-4-carbothioamide, have been gaining attention due to their increasing importance in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of various oxazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

1,3-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQJZCFWXSBVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678467
Record name 1,3-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carbothioamide

CAS RN

118802-31-6
Record name 1,3-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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